molecular formula C15H9Cl2FN4OS B11658516 N'-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658516
M. Wt: 383.2 g/mol
InChI Key: CFWRYKYZEZBJAT-FBCYGCLPSA-N
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Description

N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Fluorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-CL-6-Fluorobenzylidene)-3-(5-CL-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H9Cl2FN4OS

Molecular Weight

383.2 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H9Cl2FN4OS/c16-9-2-1-3-10(18)8(9)7-19-22-15(23)12-6-11(20-21-12)13-4-5-14(17)24-13/h1-7H,(H,20,21)(H,22,23)/b19-7+

InChI Key

CFWRYKYZEZBJAT-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F

Origin of Product

United States

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